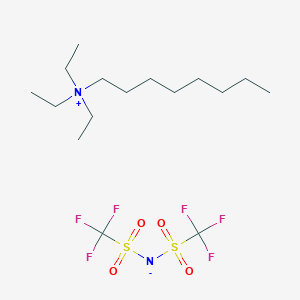![molecular formula C19H42O7Si B6310319 {6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98% CAS No. 1310372-81-6](/img/structure/B6310319.png)
{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98% (hereafter referred to as 6-ME2E2E2H-TEOS) is a versatile and widely used organosilane compound. It is a colorless to yellowish liquid with a pungent odor, and is widely used in the production of polymers, coatings, and surfactants. 6-ME2E2E2H-TEOS has a wide range of applications in the scientific field, from biomedical research to materials science.
Wissenschaftliche Forschungsanwendungen
6-ME2E2E2H-TEOS has a wide range of scientific research applications. It is used as a coupling agent in the production of polymers, such as polydimethylsiloxane (PDMS) and polyurethane (PU). It is also used as a coating agent for various surfaces, including metals and glass. 6-ME2E2E2H-TEOS is used in the production of surfactants, which are used to reduce the surface tension of liquids, and in the production of antifouling coatings, which are used to prevent the buildup of algae and other microorganisms on surfaces. In addition, 6-ME2E2E2H-TEOS is used in biomedical research, as it has been shown to be non-toxic and biocompatible.
Wirkmechanismus
The mechanism of action of 6-ME2E2E2H-TEOS is not fully understood. However, it is known that the compound acts as a surfactant, reducing the surface tension of liquids. It is also known that it can form strong covalent bonds with other molecules, which makes it useful for the production of polymers and coatings. Additionally, 6-ME2E2E2H-TEOS has been shown to interact with proteins, which makes it useful for biomedical research.
Biochemical and Physiological Effects
6-ME2E2E2H-TEOS has been shown to be non-toxic and biocompatible. It has been used in numerous biomedical research studies, and has been shown to have no adverse effects on cells or tissues. Additionally, 6-ME2E2E2H-TEOS has been shown to interact with proteins, which could potentially be used for drug delivery applications.
Vorteile Und Einschränkungen Für Laborexperimente
6-ME2E2E2H-TEOS has several advantages for lab experiments. It is non-toxic and biocompatible, making it safe to use in biomedical research. Additionally, it is relatively easy to synthesize and can form strong covalent bonds with other molecules, making it useful for the production of polymers and coatings. However, 6-ME2E2E2H-TEOS also has some limitations. It is a relatively expensive compound, and its mechanism of action is not fully understood, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are numerous potential future directions for 6-ME2E2E2H-TEOS. For example, further research could be conducted to better understand its mechanism of action and to explore potential applications in drug delivery. Additionally, research could be conducted to explore potential applications in materials science, such as the production of coatings and surfactants. Furthermore, research could be conducted to explore potential applications in biomedical research, such as the production of tissue scaffolds and the development of new treatments.
Synthesemethoden
6-ME2E2E2H-TEOS is synthesized from the reaction of 2-methoxyethoxyethanol with chlorotriethoxysilane in a two-step process. First, 2-methoxyethoxyethanol is reacted with dichlorodimethylsilane to form the intermediate compound 2-chloro-2-methoxyethoxyethoxysilane. Then, this intermediate compound is reacted with chlorotriethoxysilane to form 6-ME2E2E2H-TEOS. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures between 25°C and 40°C.
Eigenschaften
IUPAC Name |
triethoxy-[6-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]hexyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42O7Si/c1-5-24-27(25-6-2,26-7-3)19-11-9-8-10-12-21-15-16-23-18-17-22-14-13-20-4/h5-19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMPDGPCEMWVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCOCCOCCOCCOC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42O7Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)





![TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98%](/img/structure/B6310323.png)



